molecular formula C16H31NO5 B13841529 Dibutyl 3,3'-((2-Hydroxyethyl)azanediyl)dipropionate

Dibutyl 3,3'-((2-Hydroxyethyl)azanediyl)dipropionate

Cat. No.: B13841529
M. Wt: 317.42 g/mol
InChI Key: ADQNKGBVZWSASR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl 3,3’-((2-Hydroxyethyl)azanediyl)dipropionate typically involves the reaction of dibutyl propionate with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of Dibutyl 3,3’-((2-Hydroxyethyl)azanediyl)dipropionate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Dibutyl 3,3’-((2-Hydroxyethyl)azanediyl)dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibutyl 3,3’-((2-Hydroxyethyl)azanediyl)dipropionate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dibutyl 3,3’-((2-Hydroxyethyl)azanediyl)dipropionate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, modulating signaling pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibutyl 3,3’-((2-Hydroxyethyl)azanediyl)dipropionate stands out due to its unique combination of ester groups and the 2-hydroxyethylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H31NO5

Molecular Weight

317.42 g/mol

IUPAC Name

butyl 3-[(3-butoxy-3-oxopropyl)-(2-hydroxyethyl)amino]propanoate

InChI

InChI=1S/C16H31NO5/c1-3-5-13-21-15(19)7-9-17(11-12-18)10-8-16(20)22-14-6-4-2/h18H,3-14H2,1-2H3

InChI Key

ADQNKGBVZWSASR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCN(CCC(=O)OCCCC)CCO

Origin of Product

United States

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